molecular formula C11H12BrNO3 B1443409 Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester CAS No. 1190223-12-1

Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester

Cat. No.: B1443409
CAS No.: 1190223-12-1
M. Wt: 286.12 g/mol
InChI Key: UGLNCCLHSBPFFN-UHFFFAOYSA-N
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Description

Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester: is a chemical compound with the molecular formula C11H12BrNO3 . It is a derivative of acetic acid and contains a bromophenyl group, which makes it a useful intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-[(3-bromophenyl)methylamino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-2-16-11(15)10(14)13-7-8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLNCCLHSBPFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several methods, including:

  • Esterification Reaction: : Reacting 3-bromophenylacetic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the ethyl ester.

  • Amide Formation: : Reacting 3-bromophenylacetic acid with ethylamine to form the corresponding amide, followed by esterification.

Industrial Production Methods

In an industrial setting, the compound is typically produced through large-scale esterification reactions using continuous flow reactors to ensure efficiency and consistency. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of reactions, including:

  • Oxidation: : Oxidation of the bromophenyl group can lead to the formation of a carboxylic acid derivative.

  • Reduction: : Reduction of the bromophenyl group can produce a corresponding bromoalkane.

  • Substitution: : The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of 3-bromophenylacetic acid.

  • Reduction: : Formation of 3-bromophenylethanol.

  • Substitution: : Formation of 3-bromo-phenylacetamide or 3-bromophenylacetic acid derivatives.

Scientific Research Applications

The compound has various applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

  • Medicine: : Investigated for its use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: : Employed in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester: is unique due to its bromophenyl group, which imparts distinct chemical and biological properties compared to similar compounds. Some similar compounds include:

  • 3-Bromophenylacetic acid: : Lacks the ester group.

  • 3-Bromophenylacetamide: : Contains an amide group instead of an ester.

  • 3-Bromophenylethanol: : Contains an alcohol group instead of an ester.

These compounds differ in their functional groups, leading to variations in their reactivity and applications.

Biological Activity

Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester, commonly referred to as a bromophenyl derivative, is an organic compound with significant biological activity. This article explores its chemical properties, synthesis, and various biological effects, including antimicrobial and anti-inflammatory activities.

  • Molecular Formula : C₁₁H₁₂BrNO₃
  • Molecular Weight : 286.12 g/mol
  • Appearance : Pale yellow to white solid
  • InChI Key : InChI=1S/C11H12BrNO3

The presence of the bromine atom in the phenyl ring enhances the compound's reactivity and biological activity compared to similar compounds lacking this halogen.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromobenzylamine with ethyl acetoacetate. The general procedure includes:

  • Mixing 3-bromobenzylamine with ethyl acetoacetate.
  • Heating the mixture under controlled conditions.
  • Purifying the resultant product through crystallization or chromatography.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli8.33 - 23.15 µM
Candida albicans16.69 - 78.23 µM

These findings suggest potential applications in treating infections caused by resistant strains of bacteria and fungi .

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been studied for its anti-inflammatory effects. Preliminary studies indicate that it may modulate cellular signaling pathways involved in inflammation, although further research is required to elucidate the exact mechanisms.

Structure-Activity Relationship (SAR)

The unique structure of this compound contributes significantly to its biological activity. The presence of the bromine atom appears to enhance interactions with biological targets, making it a subject of interest for pharmaceutical development.

Comparison with Analogous Compounds

To better understand its biological profile, a comparison with structurally similar compounds is useful:

Compound Name Molecular Formula Notable Characteristics
Acetic acid, 2-oxo-2-[[(phenyl)methyl]amino]-, ethyl esterC₉H₉NO₃Lacks bromine; different biological activity
Acetic acid, 2-oxo-2-[[(bromophenyl)methyl]amino]-, methyl esterC₉H₈BrNO₃Methyl instead of ethyl; influences solubility
Ethyl oxo((phenylmethyl)amino)acetateC₉H₉NO₃Similar structure but varies in reactivity

These comparisons highlight how modifications in functional groups can significantly alter biological activity and pharmacological potential.

Case Studies and Research Findings

Several studies have focused on the biological effects of acetic acid derivatives, including:

  • Antimicrobial Efficacy : A study demonstrated that a related compound showed broad-spectrum activity against drug-resistant strains of bacteria and fungi, suggesting that similar derivatives may offer therapeutic benefits .
  • Anti-cancer Potential : Research involving analogs of this compound has indicated potential anticancer properties, particularly against aggressive cancer cell lines such as MDA-MB-231 .
  • Mechanistic Studies : Investigations into how this compound interacts with cellular receptors and enzymes are ongoing, aimed at understanding its pharmacodynamics and optimizing its therapeutic profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester
Reactant of Route 2
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Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester

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